molecular formula C19H26N4O2 B6987227 tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate

tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate

Cat. No.: B6987227
M. Wt: 342.4 g/mol
InChI Key: BIKIKKFXDSIPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate: is a complex organic compound that features a tert-butyl group, a pyridazine ring, and a phenylpropan-2-ylamino moiety

Properties

IUPAC Name

tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-18(2,3)25-17(24)21-16-12-11-15(22-23-16)13-20-19(4,5)14-9-7-6-8-10-14/h6-12,20H,13H2,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKIKKFXDSIPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)CNC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the phenylpropan-2-ylamino group, and finally the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include pyridazine derivatives, phenylpropan-2-ylamine, and tert-butyl chloroformate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reactions and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or microbial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridazin-3-yl]carbamate
  • tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyrimidin-4-yl]carbamate
  • tert-butyl N-[6-[(2-phenylpropan-2-ylamino)methyl]pyridine-3-yl]carbamate

Uniqueness

This compound is unique due to the presence of the pyridazine ring, which imparts specific chemical and biological properties. Compared to similar compounds with pyrimidine or pyridine rings, the pyridazine ring offers different electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.